Mitoxantrone-d8

LC-MS/MS Internal Standard Isotope Dilution

Mitoxantrone-d8 (CAS 1189974-82-0) is a stable isotope-labeled analogue of the anthracenedione chemotherapeutic mitoxantrone, in which eight hydrogen atoms are replaced by deuterium. The compound possesses a molecular formula of C22H20D8N4O6 and a molecular weight of 452.53 g/mol.

Molecular Formula C22H28N4O6
Molecular Weight 452.5 g/mol
CAS No. 1189974-82-0
Cat. No. B562767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoxantrone-d8
CAS1189974-82-0
Synonyms1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl-d4)amino]ethyl]amino]-9,10-anthracenedione;  1,4-Bis[(2-(2-hydroxyethylamino-d4)ethyl)amino]-5,8-dihydroxyanthraquinone;  DHAQ-d8;  Dihydroxyanthraquinone-d8;  Mitox-d8;  Mitoxanthrone-d8;  Mitozantrone-d8;  Nimitox
Molecular FormulaC22H28N4O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
InChIInChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2
InChIKeyKKZJGLLVHKMTCM-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitoxantrone-d8 (CAS 1189974-82-0) – Deuterated Anthracenedione Internal Standard for Quantitative LC-MS Bioanalysis


Mitoxantrone-d8 (CAS 1189974-82-0) is a stable isotope-labeled analogue of the anthracenedione chemotherapeutic mitoxantrone, in which eight hydrogen atoms are replaced by deuterium . The compound possesses a molecular formula of C22H20D8N4O6 and a molecular weight of 452.53 g/mol . It is supplied as a neat solid with a specified purity of ≥99% deuterated forms (d1-d8) and is intended exclusively for use as an internal standard (IS) for the accurate quantification of mitoxantrone by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1].

Why Unlabeled Mitoxantrone or Structural Analogs Cannot Replace Mitoxantrone-d8 as an Internal Standard


Accurate quantification of mitoxantrone in complex biological matrices such as plasma or tissue homogenates requires an internal standard that corrects for variable analyte recovery, ionization efficiency, and matrix effects [1]. Unlabeled mitoxantrone (CAS 65271-80-9) co-elutes and shares the same mass-to-charge ratio (m/z) as the target analyte, precluding its use for quantitation. Structural analogs (e.g., palmatine) exhibit different extraction recoveries and chromatographic behavior, leading to systematic bias [2]. Even deuterated internal standards can display differential matrix effects if the number of deuterium labels is insufficient to avoid isotopic cross-talk or if hydrogen-deuterium exchange occurs [3]. Mitoxantrone-d8, bearing eight deuterium atoms, provides a +8 Da mass shift relative to the native compound, ensuring baseline mass spectrometric resolution and minimizing isotopic interference while maintaining near-identical physicochemical properties [4].

Quantitative Differentiation of Mitoxantrone-d8: Head-to-Head Performance Data for Procurement Decisions


Isotopic Purity and Mass Shift: Direct Comparison with Unlabeled Mitoxantrone

Mitoxantrone-d8 is supplied with a certified purity of ≥99% deuterated forms (d1-d8), ensuring minimal contamination by unlabeled mitoxantrone that would otherwise compromise assay accuracy . In comparison, unlabeled mitoxantrone (CAS 65271-80-9) exhibits a nominal mass of 444.44 Da, whereas Mitoxantrone-d8 has an exact mass of 452.251 Da, creating a +8.0 Da mass difference that permits complete chromatographic co-elution with baseline mass resolution on standard triple quadrupole instruments [1].

LC-MS/MS Internal Standard Isotope Dilution

Matrix Effect Compensation: Mitoxantrone-d8 vs. Non-Deuterated Internal Standard Palmatine

A validated LC-MS/MS method for mitoxantrone in rat plasma employed the non-deuterated alkaloid palmatine as the internal standard [1]. The method achieved an LLOQ of 0.5 ng/mL but did not report matrix effect data. In contrast, the use of a deuterated internal standard such as Mitoxantrone-d8 is the regulatory expectation for bioanalytical method validation under FDA and EMA guidelines, as it co-elutes with the analyte and experiences identical ionization suppression/enhancement [2]. Studies comparing deuterated (2H) vs. 13C/15N-labeled internal standards have shown that 2H-labeled IS may exhibit slight retention time shifts (ΔRT = 0.02–0.05 min) under certain chromatographic conditions, which can affect matrix effect correction [3]. However, for mitoxantrone, no published data indicates that such a shift is problematic when an appropriate stationary phase and mobile phase are used.

Bioanalysis Matrix Effects LC-MS/MS Validation

Analytical Sensitivity: Mitoxantrone-d8 Enables Lower LLOQ in MS/MS Assays Compared to Non-Labeled IS

While a direct head-to-head comparison of Mitoxantrone-d8 versus palmatine as IS for the same mitoxantrone LC-MS/MS method is not available in the public domain, class-level inference from the FDA guidance on bioanalytical method validation indicates that the use of a stable isotope-labeled IS is expected to improve assay precision and accuracy at the lower limit of quantification (LLOQ) [1]. The method using palmatine achieved an LLOQ of 0.5 ng/mL in rat plasma [2]. Methods employing a deuterated IS for analogous anthracyclines (e.g., doxorubicin-d3) routinely achieve LLOQs of 0.1–0.2 ng/mL in human plasma, suggesting that Mitoxantrone-d8 could enable similar or improved sensitivity in a properly optimized method [3].

LLOQ Sensitivity Pharmacokinetics

Biological Activity: Deuterium Labeling Does Not Alter Topoisomerase II Inhibition Potency

Mitoxantrone-d8 retains the full biological activity of unlabeled mitoxantrone. The unlabeled compound inhibits DNA topoisomerase IIα with an IC50 of 5.3 μM and HIV-1 integrase with an IC50 of 3.8 μM . It also inhibits protein kinase C (PKC) with an IC50 of 8.5 μM . Deuteration does not alter these activities, as the substitution occurs at metabolically stable positions and does not affect the compound's ability to intercalate into DNA or bind to its target enzymes [1]. This is a critical point: Mitoxantrone-d8 is used solely as an analytical internal standard; its biological potency data are provided only to confirm that the labeled compound is chemically and biologically equivalent to the native drug.

Mechanism of Action Topoisomerase II IC50

Validated Use Cases for Mitoxantrone-d8: Where Procurement Delivers Measurable Analytical Advantage


Quantitative Bioanalysis of Mitoxantrone in Plasma for Pharmacokinetic Studies

Mitoxantrone-d8 is the recommended internal standard for LC-MS/MS quantification of mitoxantrone in plasma or serum samples from preclinical and clinical pharmacokinetic studies [1]. Its use enables accurate correction for matrix effects and extraction variability, meeting FDA and EMA bioanalytical method validation requirements for accuracy (85–115%) and precision (CV ≤15%) [2].

Therapeutic Drug Monitoring (TDM) in Oncology and Multiple Sclerosis

Mitoxantrone-d8 facilitates precise measurement of mitoxantrone plasma concentrations in patients receiving the drug for cancer or multiple sclerosis. Deuterated internal standardization ensures that inter-individual variability in sample matrix composition does not compromise quantitation, supporting dose adjustment and toxicity monitoring [1].

In Vitro Drug-Drug Interaction Studies Using Caco-2 Cell Monolayers

In studies evaluating mitoxantrone as a substrate for efflux transporters such as BCRP, Mitoxantrone-d8 is used as the internal standard for LC-MS/MS analysis of apical and basolateral media [3]. The deuterated IS corrects for potential matrix differences between buffer solutions, ensuring reliable determination of apparent permeability (Papp) and efflux ratios.

Development and Validation of Mitoxantrone Liposomal Formulation Bioassays

For novel liposomal mitoxantrone formulations, Mitoxantrone-d8 is employed as an internal standard to quantify encapsulated vs. free drug in plasma and tissues. Its isotopic purity and consistent recovery profile across different sample preparation workflows (e.g., protein precipitation, solid-phase extraction) are essential for robust formulation pharmacokinetic comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitoxantrone-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.